molecular formula C10H17ClN2O4S3 B12291650 rac-cis Dorzolamide Hydrochloride

rac-cis Dorzolamide Hydrochloride

Cat. No.: B12291650
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-UHFFFAOYSA-N
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Description

rac-cis Dorzolamide Hydrochloride: is a carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. It is a sulfonamide derivative and is often administered in the form of ophthalmic drops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide hydrochloride involves several steps, starting with the reaction of thiophene-2-thiol with but-2-enoic acid. This is followed by the formation of racemic 4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (dorzolamide base). The final step involves the removal of diastereomeric impurities from the racemic mixture of dorzolamide base .

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of dorzolamide hydrochloride. One method involves the use of column chromatography to separate the cis- and trans-isomers of the racemic dorzolamide base. Another method involves the use of resolving agents such as di-p-toluoyl-L-tartaric acid monohydrate in n-propanol .

Chemical Reactions Analysis

Types of Reactions: rac-cis Dorzolamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Brinzolamide: Another carbonic anhydrase inhibitor used for similar indications.

    Acetazolamide: A systemic carbonic anhydrase inhibitor used for various conditions including glaucoma and altitude sickness.

Comparison:

Properties

IUPAC Name

4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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